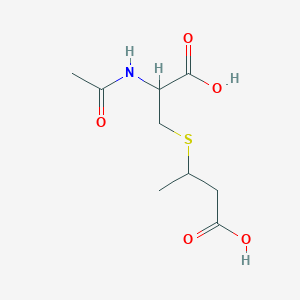
3-(2-Acetamido-2-carboxyethyl)sulfanylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a complex organic compound with potential applications in various scientific fields It is a derivative of L-cysteine, an amino acid that plays a crucial role in the biosynthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE typically involves multiple steps, starting with the protection of the amino group of L-cysteine. This is followed by the introduction of the acetyl group and the carboxypropyl side chain through a series of chemical reactions. Common reagents used in these steps include acetic anhydride for acetylation and various carboxylating agents for the introduction of the carboxypropyl group. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the yield and efficiency of the production process. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required quality standards.
化学反应分析
Types of Reactions: N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE depend on the specific reaction conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides
科学研究应用
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying protein interactions and functions. In medicine, the compound’s potential therapeutic properties are being explored, particularly in the treatment of oxidative stress-related conditions. Additionally, its unique chemical properties make it valuable in industrial applications, such as the development of new materials and catalysts.
作用机制
The mechanism of action of N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE involves its interaction with various molecular targets and pathways. The acetyl group and carboxypropyl side chain can influence the compound’s binding affinity and specificity for different proteins and enzymes. These interactions can modulate the activity of key biological pathways, leading to various physiological effects. For example, the compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage.
相似化合物的比较
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE can be compared with other similar compounds, such as N-acetylcysteine and S-carboxymethyl-L-cysteine. While all these compounds share a common cysteine backbone, their distinct functional groups confer unique properties and applications. N-acetylcysteine is widely used as a mucolytic agent and antioxidant, while S-carboxymethyl-L-cysteine has applications in the treatment of respiratory conditions. The unique combination of acetyl and carboxypropyl groups in N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE sets it apart, offering potential advantages in terms of stability, reactivity, and biological activity.
Conclusion
N-ACETYL-S-(3-CARBOXY-2-PROPYL)-L-CYSTEINE is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties make it valuable for research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can help unlock new opportunities for its use in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3-(2-acetamido-2-carboxyethyl)sulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXIGKXJUXPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCC(C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aS,7aS)-7,7-difluoro-1,2,3,4,4a,5,6,7a-octahydrocyclopenta[c]pyridine;hydrochloride](/img/structure/B13902243.png)
![5,6,7,8-Tetrahydro-2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B13902245.png)
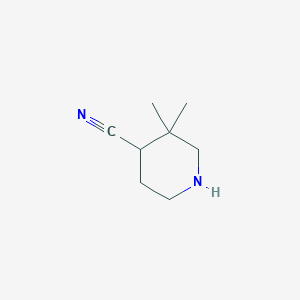
![(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B13902263.png)
![2-(3-Amino-1-bicyclo[1.1.1]pentanyl)acetonitrile;hydrochloride](/img/structure/B13902273.png)

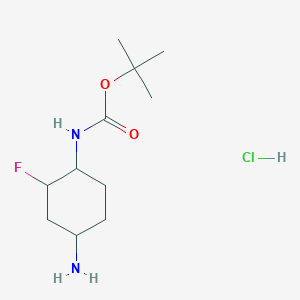
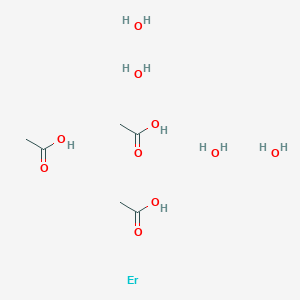
![(1S)-1-methyl-7-(trifluoromethyl)-1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B13902290.png)
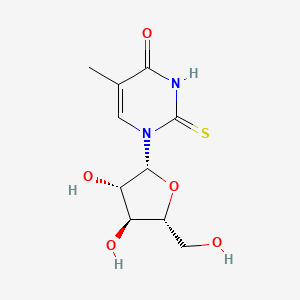
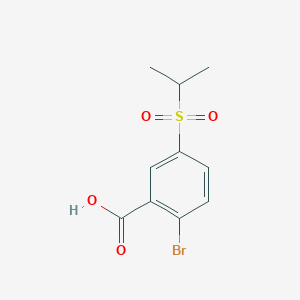
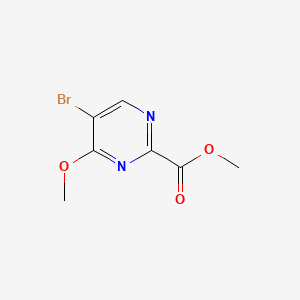
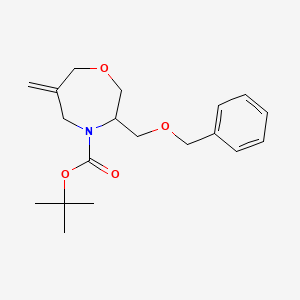
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
